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Compound of Interest

Compound Name: LAS195319

Cat. No.: B15542463 Get Quote

Technical Support Center: LAS195319
Disclaimer: LAS195319 is a hypothetical compound presented here as a selective inhibitor of

the PI3Kα (Phosphoinositide 3-kinase alpha) enzyme for research and developmental

purposes. The data and troubleshooting guides provided are illustrative and based on the

known characteristics of the PI3K inhibitor class of molecules.

Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for LAS195319?

A1: LAS195319 is an ATP-competitive inhibitor of PI3Kα. It is designed to block the

PI3K/AKT/mTOR signaling pathway, which is a critical regulator of cell growth, proliferation,

and survival.[1][2][3] Dysregulation of this pathway is a hallmark of many cancers.[1][2]

Q2: We are observing significant cytotoxicity in our cell lines at concentrations close to the IC50

for PI3Kα. Is this expected, or could it be an off-target effect?

A2: While on-target inhibition of the PI3K/AKT/mTOR pathway can induce apoptosis and cell

cycle arrest, high cytotoxicity might also indicate off-target activity. PI3K inhibitors can have

dose-dependent toxicities.[4][5] We recommend performing a dose-response curve to find the

lowest effective concentration and validating the phenotype with target knockout cell lines.

Q3: Our in vivo studies with LAS195319 are showing adverse effects like hyperglycemia and

skin rashes. Are these known off-target effects?
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A3: Yes, these are known on-target and off-target effects associated with the PI3K inhibitor

class. Hyperglycemia can occur due to the role of PI3Kα in insulin signaling.[6][7] Skin rashes

are also a common dose-limiting toxicity for pan-PI3K inhibitors.[7][8] These effects underscore

the importance of careful dose-escalation studies and monitoring of metabolic and

dermatologic parameters.

Q4: How can we determine the selectivity profile of LAS195319 in our experimental system?

A4: The most comprehensive method is to perform a kinome-wide selectivity screen. This

involves testing LAS195319 against a large panel of kinases to identify potential off-targets.[9]

[10] Additionally, Western blotting for key signaling nodes in related pathways (e.g.,

MAPK/ERK, JAK/STAT) can reveal unexpected pathway modulation.

Q5: Can LAS195319 affect other PI3K isoforms (β, δ, γ)?

A5: While LAS195319 is designed to be selective for the alpha isoform, some cross-reactivity

with other isoforms, particularly at higher concentrations, is possible. Inhibition of different PI3K

isoforms is associated with distinct toxicities, such as colitis with PI3Kδ inhibition.[6][8] Isoform-

specific functional assays or targeted Western blotting for isoform-specific downstream

effectors can help clarify this.

Troubleshooting Guides
Issue 1: Unexpectedly High Cytotoxicity In Vitro
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Possible Cause Troubleshooting Step Expected Outcome

Off-Target Kinase Inhibition

1. Perform a kinome selectivity

scan (see Protocol 1). 2. Test

another PI3Kα inhibitor with a

different chemical scaffold.

1. Identification of unintended

kinase targets that may be

responsible for the toxicity. 2. If

cytotoxicity persists, it may be

a result of potent on-target

pathway inhibition.

Compound Precipitation

1. Visually inspect the media

for precipitates under a

microscope. 2. Verify the

solubility of LAS195319 in your

specific cell culture media at

the tested concentrations.

Prevention of non-specific

cellular stress and toxicity

caused by compound

precipitation.

Cell Line Specificity

Test LAS195319 in a panel of

different cell lines, including a

non-cancerous control line.

Determine if the high

cytotoxicity is context-

dependent or a general

characteristic of the

compound.

Issue 2: Inconsistent Downstream Pathway Inhibition (e.g., p-AKT levels)
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Possible Cause Troubleshooting Step Expected Outcome

Inhibitor Instability

1. Prepare fresh stock

solutions of LAS195319 for

each experiment. 2. Check the

stability of the compound in

your experimental buffer/media

at 37°C over the experiment's

duration.

Consistent compound activity

and more reproducible

experimental results.

Activation of Compensatory

Pathways

1. Use Western blotting to

probe for activation of parallel

pathways (e.g., MAPK/ERK).

2. Consider co-treatment with

an inhibitor of the identified

compensatory pathway.

A clearer understanding of the

cellular response to PI3Kα

inhibition and potentially

enhanced efficacy with

combination therapy.

Variable Enzyme Activity

Ensure consistent cell passage

number, confluency, and

serum starvation protocols

before inhibitor treatment to

standardize the basal activity

of the PI3K pathway.

Reduced variability in baseline

p-AKT levels, leading to more

consistent and interpretable

results upon inhibition.

Data Presentation
Table 1: Hypothetical Kinase Selectivity Profile of LAS195319

This table illustrates a sample selectivity profile. A highly selective compound will show a

significantly lower IC50 for its intended target compared to other kinases.
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Kinase Target IC50 (nM)
Selectivity (Off-

Target/On-Target)
Notes

PI3Kα (On-Target) 5 - Primary target

PI3Kβ 150 30x Minor cross-reactivity

PI3Kδ 850 170x Low cross-reactivity

mTOR >10,000 >2000x
Highly selective over

mTOR

CDK2 2,500 500x

Potential off-target at

high µM

concentrations

SRC >10,000 >2000x
No significant

inhibition

JNK1 >10,000 >2000x
No significant

inhibition

Table 2: Comparing In Vitro Potency with Cellular Activity

This table demonstrates how to compare biochemical potency with cellular effects to identify

potential discrepancies that may suggest off-target activity or poor cell permeability.

Assay Type Endpoint IC50 (nM)

Biochemical Assay PI3Kα Enzyme Inhibition 5

Cell-Based Assay
p-AKT (Ser473) Inhibition in

MCF7 cells
25

Cell-Based Assay
Inhibition of Cell Proliferation

(MCF7)
100

Experimental Protocols
Protocol 1: Assessing Kinase Selectivity via Kinome Profiling
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Objective: To determine the selectivity of LAS195319 by screening it against a broad panel of

human kinases.

Methodology:

Compound Preparation: Prepare a concentrated stock solution of LAS195319 in 100%

DMSO (e.g., 10 mM). For the assay, prepare a high-concentration sample (e.g., 1 µM) in the

appropriate assay buffer.

Kinase Panel: Utilize a commercial kinase profiling service (e.g., Eurofins, Reaction Biology)

that offers a radiometric or fluorescence-based assay panel of several hundred human

kinases.

Binding/Activity Assay: The service will perform a competition binding assay or an enzymatic

activity assay. The compound is incubated with each kinase in the panel, typically at or near

the ATP Kₘ for that kinase.[11]

Data Analysis: Results are typically provided as the percentage of remaining kinase activity

relative to a DMSO vehicle control. A "hit" is defined as a kinase inhibited above a certain

threshold (e.g., >50% inhibition at 1 µM).

Interpretation: A selective inhibitor will show high inhibition of the intended target (PI3Kα) and

minimal inhibition of other kinases. Follow-up dose-response curves should be run for any

significant off-target hits to determine their IC50 values.

Protocol 2: Validating Off-Target Pathway Modulation via Western Blotting

Objective: To investigate if LAS195319 affects signaling pathways other than PI3K/AKT at

effective concentrations.

Methodology:

Cell Culture and Treatment: Plate a relevant cell line (e.g., HeLa, A549) and grow to 70-80%

confluency. Serum-starve the cells for 12-24 hours, then treat with LAS195319 at various

concentrations (e.g., 0.1x, 1x, 10x, and 100x the p-AKT IC50) for a specified time (e.g., 2

hours). Include a vehicle control (DMSO).
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Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and

phosphatase inhibitors.

Protein Quantification: Determine the protein concentration of each lysate using a BCA

assay.

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-

PAGE gel and transfer to a PVDF membrane.

Immunoblotting:

Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

Incubate with primary antibodies overnight at 4°C. Key proteins to probe include:

On-Target Pathway: p-AKT (Ser473), total AKT, p-S6K (Thr389), total S6K.

Potential Off-Target Pathways: p-ERK1/2 (Thr202/Tyr204), total ERK1/2, p-STAT3

(Tyr705), total STAT3.

Loading Control: GAPDH or β-Actin.

Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room

temperature.

Detection and Analysis: Detect the signal using an ECL substrate. Quantify band intensities

and normalize the phosphorylated protein levels to their respective total protein levels. A

significant change in the phosphorylation status of proteins in pathways like MAPK/ERK

would suggest off-target effects.

Visualizations
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Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of LAS195319.
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Caption: Experimental workflow for troubleshooting unexpected off-target effects.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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